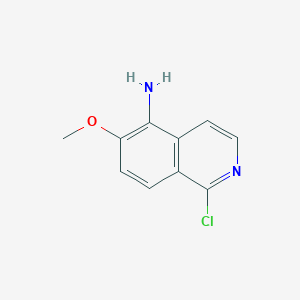
1-Chloro-6-methoxyisoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6-methoxyisoquinolin-5-amine is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxyisoquinolin-5-amine can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution of a suitable isoquinoline precursor. For instance, starting with 6-methoxyisoquinoline, chlorination at the first position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 1-chloro-6-methoxyisoquinoline can then be subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-6-methoxyisoquinolin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted isoquinolines.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-6-methoxyisoquinolin-5-amine has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-6-methoxyisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-6-methoxyisoquinolin-5-amine can be compared with other similar compounds, such as:
1-Chloro-6-methylisoquinolin-5-amine: Similar structure but with a methyl group instead of a methoxy group.
1-Methoxyisoquinolin-5-amine: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
1-chloro-6-methoxyisoquinolin-5-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-3-2-7-6(9(8)12)4-5-13-10(7)11/h2-5H,12H2,1H3 |
Clave InChI |
FSMRLSIOICZKFS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=NC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


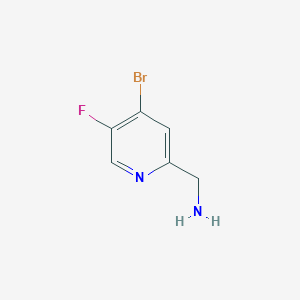
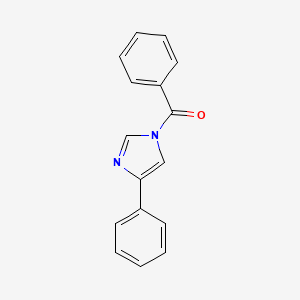
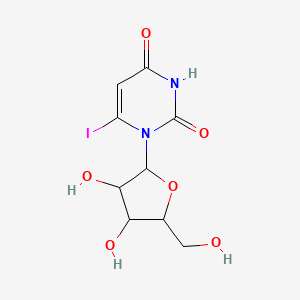
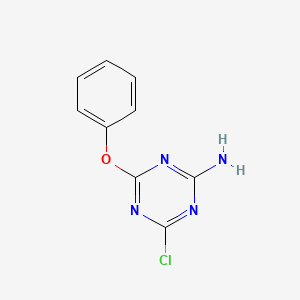
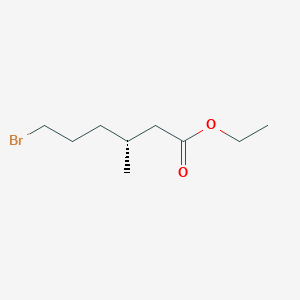
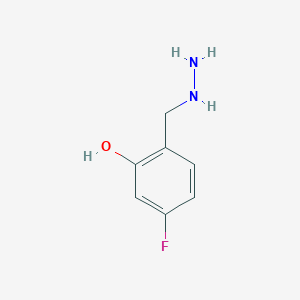
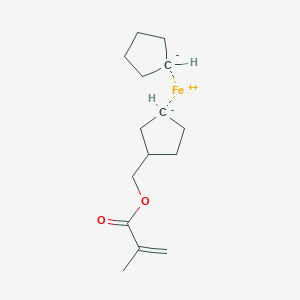
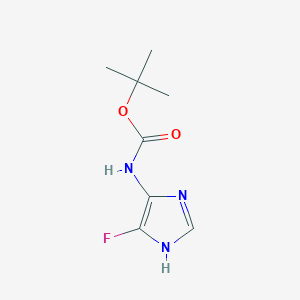

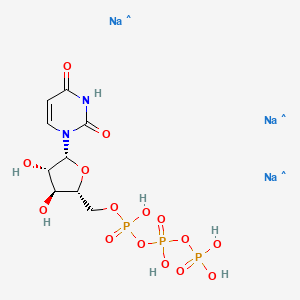
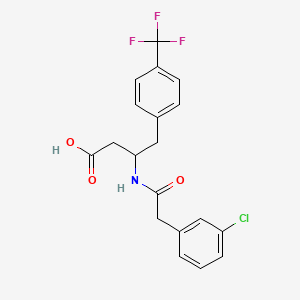
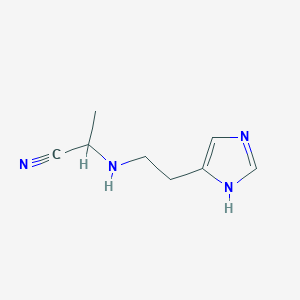
![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)

